molecular formula C12H7Cl2FO B6374628 4-(3,5-Dichlorophenyl)-2-fluorophenol CAS No. 634192-35-1

4-(3,5-Dichlorophenyl)-2-fluorophenol

Cat. No.: B6374628
CAS No.: 634192-35-1
M. Wt: 257.08 g/mol
InChI Key: OEMIGUGJBPCSDV-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)-2-fluorophenol is a fluorinated phenolic compound of significant interest in chemical and pharmacological research. Its molecular structure, featuring a 2-fluorophenol and a 3,5-dichlorophenyl moiety, is characteristic of scaffolds used in developing high-affinity ligands for protein targets . Compounds with dichlorophenyl groups have been extensively utilized in the synthesis of small molecules that inhibit critical protein-protein interactions (PPIs), such as those involved in the cap-dependent translation initiation pathway . Furthermore, fluorinated phenols are key intermediates in the design of novel fluorescent probes and ligands for studying neurotransmitter transporters like the dopamine transporter (DAT), which is a primary target for understanding conditions such as Parkinson's disease, ADHD, and substance use disorders . The strategic incorporation of fluorine and chlorine atoms can fine-tune a compound's lipophilicity, binding affinity, and metabolic stability, making this chemical a valuable building block for medicinal chemistry and drug discovery programs aimed at challenging targets, including membrane proteins and PPIs . This product is intended for research and development purposes only in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. Should you require any specific technical data sheets or have inquiries regarding purity and availability, please contact our sales team.

Properties

IUPAC Name

4-(3,5-dichlorophenyl)-2-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2FO/c13-9-3-8(4-10(14)6-9)7-1-2-12(16)11(15)5-7/h1-6,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMIGUGJBPCSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684451
Record name 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634192-35-1
Record name 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichlorophenyl)-2-fluorophenol typically involves the reaction of 3,5-dichlorophenol with a fluorinating agent under controlled conditions. One common method includes the use of a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 4-(3,5-Dichlorophenyl)-2-fluorophenol may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps for purification, such as recrystallization or chromatography, to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichlorophenyl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,5-Dichlorophenyl)-2-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Antimicrobial Activity: Dichlorophenyl Cinnamanilides

  • 3,4-Dichlorocinnamanilides (): These derivatives exhibit broad-spectrum antibacterial activity against Staphylococcus aureus, MRSA, and mycobacteria (MIC: 0.24–0.48 µM). Their higher lipophilicity (log P: 4.5–5.2) correlates with enhanced membrane penetration .
  • 4-Chlorocinnamanilides : Less potent than 3,4-dichloro analogs (MIC: 1.2–2.5 µM), demonstrating that chlorine substitution patterns significantly impact efficacy .

Toxicity Profiles

  • Lower doses (2500 ppm) showed minimal effects, suggesting a toxicity threshold .

Pharmacological Activity

  • Piperazinyl Neuroleptics (): A compound with a 3,5-dichlorophenyl group exhibited neuroleptic activity surpassing butropipazone and fluanisone, with reduced extrapyramidal side effects. The dichlorophenyl moiety likely enhances dopamine receptor affinity .
  • 4-(3,5-Dichlorophenyl)-2-fluorophenol: Fluorine’s electron-withdrawing effects could modulate receptor interactions, but pharmacological data remain speculative without direct studies.

Physicochemical Properties

  • Lipophilicity: 3,4-Dichlorocinnamanilides (log P: 4.5–5.2) are more lipophilic than 4-chloro analogs (log P: 3.8–4.5) . The fluorine atom in 4-(3,5-Dichlorophenyl)-2-fluorophenol may lower log P slightly compared to non-fluorinated analogs, balancing solubility and permeability.
  • Synthetic Accessibility: Fluorinated derivatives like (Z)-4-(3,5-Dichlorophenyl)-1,1,1-trifluoro-4-hydroxybut-3-en-2-one are synthesized via trifluoroacetylation reactions (99% yield), suggesting feasible routes for 4-(3,5-Dichlorophenyl)-2-fluorophenol .

Comparative Data Table

Compound Key Structural Features Biological Activity Toxicity (Model) Lipophilicity (log P) Reference
3,4-Dichlorocinnamanilide 3,4-Dichlorophenyl, cinnamamide MIC: 0.24–0.48 µM (MRSA, M. tuberculosis) Low cytotoxicity to macrophages 4.5–5.2
NDPS 3,5-Dichlorophenyl, succinimide Nephrotoxic (rat proximal tubules) Severe at 5000 ppm Not reported
Fluxametamide 3,5-Dichlorophenyl, isoxazolyl-benzamide Insecticidal (GABA modulation) Moderate (target organisms) 3.9 (estimated)
4-(3,5-Dichlorophenyl)-2-fluorophenol 3,5-Dichlorophenyl, 2-fluorophenol Hypothesized antimicrobial/neuroleptic Likely lower than NDPS ~3.8 (estimated) Inferred

Key Findings and Implications

  • Substituent Position Matters : 3,5-Dichlorophenyl derivatives generally show higher bioactivity than 2,4- or 3,4-dichloro isomers, likely due to optimized steric and electronic interactions .
  • Fluorination’s Role: Fluorine at the 2-position may enhance metabolic stability and reduce toxicity compared to non-fluorinated analogs, though this requires experimental validation.
  • Toxicity Trade-offs : While 3,5-dichlorophenyl groups enhance potency, they may introduce organ-specific toxicity (e.g., nephrotoxicity in NDPS), necessitating structural modifications .

Q & A

Q. What are the optimal synthetic routes for 4-(3,5-Dichlorophenyl)-2-fluorophenol, and how can purity be maximized?

Methodological Answer: Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 3,5-dichlorophenyl group to a fluorophenol precursor. Key steps include:

  • Step 1: React 3,5-dichlorophenylboronic acid with a brominated 2-fluorophenol derivative under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) at 80–100°C .
  • Step 2: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted boronic acid and catalyst residues.
  • Step 3: Final hydroxylation or deprotection (if using protected phenol groups) under acidic/basic conditions.
  • Purity Optimization: Use HPLC (C18 column, acetonitrile/water mobile phase) to verify purity (>98%) and recrystallize from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for characterizing 4-(3,5-Dichlorophenyl)-2-fluorophenol?

Methodological Answer:

  • ¹H/¹³C NMR: Identify aromatic proton environments (e.g., splitting patterns due to fluorine coupling in 2-fluorophenol) and chlorine/fluorine substituent positions. Compare with calculated shifts using computational tools (e.g., ACD/Labs) .
  • IR Spectroscopy: Confirm phenolic -OH stretch (~3200 cm⁻¹) and C-F/C-Cl vibrations (1100–1200 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular weight (exact mass: 260.99 g/mol) and isotopic patterns from chlorine/fluorine .

Q. What safety protocols are recommended for handling this compound, given its structural similarity to toxic chlorophenols?

Methodological Answer:

  • Toxicity Mitigation: Wear PPE (gloves, goggles, lab coat) due to potential skin/eye irritation and respiratory hazards. Use fume hoods for synthesis and handling .
  • Waste Disposal: Neutralize phenolic waste with 10% NaOH before disposal, adhering to EPA guidelines for chlorinated organics .
  • Environmental Impact: Assess biodegradability via OECD 301F test and monitor aquatic toxicity (e.g., Daphnia magna LC₅₀ assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed vs. predicted spectral data for this compound?

Methodological Answer:

  • Case Example: If ¹H NMR shows unexpected splitting in aromatic regions, consider:
    • Steric Effects: Bulky substituents may distort ring planarity, altering coupling constants.
    • Solvent Artifacts: DMSO-d₆ may hydrogen-bond with phenolic -OH, shifting peaks. Compare spectra in CDCl₃ .
    • X-ray Crystallography: Resolve ambiguities by determining the crystal structure (e.g., using Mo-Kα radiation, as in ).

Q. What strategies can address unexpected biological activity in preliminary assays?

Methodological Answer:

  • False Positives: Re-test in triplicate using orthogonal assays (e.g., fluorescence-based vs. colorimetric viability assays) .
  • Mechanistic Studies: Perform molecular docking (PDB: 5L6H) to evaluate binding affinity to target proteins like cytochrome P450 .
  • Metabolite Screening: Use LC-MS to identify degradation products that may contribute to activity .

Q. How does the reactivity of 4-(3,5-Dichlorophenyl)-2-fluorophenol vary under oxidative vs. reductive conditions?

Methodological Answer:

  • Oxidation: Treat with KMnO₄/H₂SO₄ to form quinones (monitor via TLC; Rf ~0.5 in ethyl acetate). Characterize products via cyclic voltammetry .
  • Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the phenol to cyclohexanol derivatives. Optimize pressure (1–3 atm) and solvent (methanol vs. THF) .

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